molecular formula C10H5Cl2NO B1585550 2-Chloroquinoline-4-carbonyl chloride CAS No. 2388-32-1

2-Chloroquinoline-4-carbonyl chloride

Cat. No. B1585550
CAS RN: 2388-32-1
M. Wt: 226.06 g/mol
InChI Key: KTMXEEOPGLOPMJ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C10H5Cl2NO . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 2-Chloroquinoline-4-carbonyl chloride and related compounds has been a subject of research. Quinoline synthesis involves reactions such as the Friedländer Synthesis and iron-catalyzed cross-coupling reactions . A one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles has also been reported .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-4-carbonyl chloride consists of a quinoline ring system with a carbonyl chloride group attached at the 4-position and a chlorine atom at the 2-position .


Chemical Reactions Analysis

2-Chloroquinoline-4-carbonyl chloride can undergo various chemical reactions. For instance, it can participate in nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon . Other reactions include substitution reactions involving the chloro- and aldehyde substituents .

Scientific Research Applications

Chlorination Reactions

Research has explored the reactions of 2-chloroquinoline derivatives with various chlorinating agents. For instance, Cziáky (1991) investigated reactions of 2-chloroquinoline-3-carbaldehydes with chlorine, thionyl chloride, and sulphuryl chloride, leading to the preparation of 2-chloroquinoline-3-carbonyl chlorides and 2-chloro-3-dichloromethylquinolines (Cziáky, 1991).

Synthesis and Biological Evaluation

Hamama et al. (2018) provided a comprehensive review of the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and biological evaluation. This included insights into the synthesis of quinoline ring systems and their applications in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of various heterocyclic compounds using 2-chloroquinoline derivatives has been a subject of interest. Kumar et al. (2015) described the reaction of 2-oxoquinoline-3-carbonyl chlorides with 2,6-dichloroquinolin-4-amine, leading to the formation of fused naphthyridine derivatives. This demonstrates the versatility of 2-chloroquinoline derivatives in synthesizing complex heterocyclic structures (Kumar et al., 2015).

Suzuki-Miyaura Coupling Applications

Tagata and Nishida (2003) explored the Suzuki-Miyaura coupling reactions involving haloquinolines, including 2-chloroquinolines. This research provided insights into the catalytic processes and the effectiveness of various ligands in these coupling reactions, highlighting the role of 2-chloroquinolines in complex organic synthesis (Tagata & Nishida, 2003).

Fluorescence Derivatization in Chromatography

Yoshida et al. (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride could serve as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating a potential analytical application of related compounds (Yoshida et al., 1992).

Catalysis in Organic Synthesis

Wolf and Lerebours (2003) reported on the use of palladium-phosphinous acid catalysts in various reactions involving chloroquinolines, such as Stille, Heck, amination, and thiation reactions. This study underscores the significance of chloroquinolines, including 2-chloroquinoline derivatives, in facilitating diverse synthetic transformations (Wolf & Lerebours, 2003).

Future Directions

The future directions in the research of 2-Chloroquinoline-4-carbonyl chloride and related compounds could involve the development of new synthetic methods and the exploration of their biological and pharmacological activities . The compound’s potential for future drug development is also a topic of interest .

properties

IUPAC Name

2-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXEEOPGLOPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178581
Record name 2-Chloroquinoline-4-carbonyl chloride
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Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-4-carbonyl chloride

CAS RN

2388-32-1
Record name 2-Chloro-4-quinolinecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinoline-4-carbonyl chloride
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Record name 2-Chloroquinoline-4-carbonyl chloride
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Record name 2-chloroquinoline-4-carbonyl chloride
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Record name 2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Musharrafieh, J Zhang, P Tuohy… - Journal of medicinal …, 2019 - ACS Publications
… Next, one-pot chlorination and amide coupling was achieved by first forming the 2-chloroquinoline-4-carbonyl chloride intermediate through reacting intermediate 17 with thionyl …
Number of citations: 43 pubs.acs.org

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